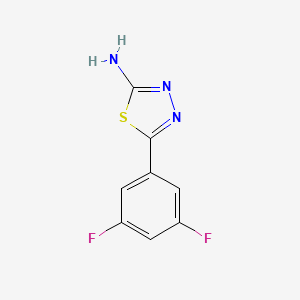

![molecular formula C20H22N6O3 B2424170 2-[6-(3,4-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide CAS No. 876670-39-2](/img/structure/B2424170.png)

2-[6-(3,4-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

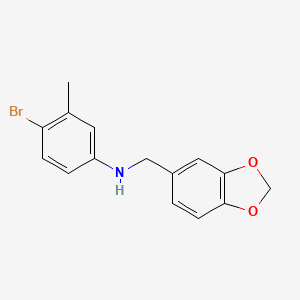

The compound “2-[6-(3,4-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide” is a chemical compound with the molecular formula C20H22N6O3 and a molecular weight of 394.435. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives involves various synthetic routes. For instance, heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N -1 position of the 4,5-dihydro-1 H -imidazole ring .Molecular Structure Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The presence of a positive charge on either of the two nitrogen atoms shows two equivalent tautomeric forms .Scientific Research Applications

pKa Determination and Drug Precursors

The study by Duran and Canbaz (2013) focuses on drug precursors similar in complexity to the mentioned compound. They synthesized and determined the acidity constants (pKa) of nine newly synthesized acetamide derivative compounds, which are crucial for understanding the drug's behavior in different pH environments. This kind of research is foundational for drug design and development, offering insights into how similar compounds might be studied for their pharmacokinetic properties (Duran & Canbaz, 2013).

Synthesis of Substituted Imidazo[1,2-α]pyridines

Katsifis et al. (2000) synthesized substituted imidazo[1,2-α]pyridines, demonstrating a methodological approach to creating compounds for probing peripheral benzodiazepine receptors using SPECT. This exemplifies the application of related compounds in the development of diagnostic tools and their potential in studying neurodegenerative disorders (Katsifis et al., 2000).

Novel Anticancer Agents

Research by Kim et al. (2005) on KR-31831, a novel antiangiogenic agent, includes in vitro and in vivo metabolism studies using LC-MS and LC-MS/MS analysis. Their methodologies for identifying metabolites and understanding the metabolic pathways could be applied to similar compounds to evaluate their pharmacological profiles and therapeutic potentials (Kim et al., 2005).

Luminescence Sensing of Benzaldehyde

Shi et al. (2015) developed dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks for luminescence sensing of benzaldehyde-based derivatives. This research underscores the utility of imidazole derivatives in creating sensing materials for detecting specific chemicals, showcasing the potential of similar compounds in sensor development (Shi et al., 2015).

Anticonvulsant Activity

Tarikogullari et al. (2010) evaluated the anticonvulsant activity of alkanamide derivatives bearing heterocyclic rings, including imidazole. Their findings highlight the potential of these compounds in developing new treatments for epilepsy, suggesting a path for researching the therapeutic applications of similar complex molecules (Tarikogullari et al., 2010).

Mechanism of Action

Target of Action

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets. Generally, these compounds interact with their targets by forming hydrogen bonds, ionic bonds, or hydrophobic interactions, which can lead to changes in the target’s function .

Biochemical Pathways

Imidazole-containing compounds can affect a wide range of biochemical pathways due to their broad range of biological activities. The specific pathways affected would depend on the specific compound and its targets .

Pharmacokinetics

Imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The molecular and cellular effects of imidazole-containing compounds can vary widely depending on the specific compound and its targets. These effects can include changes in cellular signaling, gene expression, enzymatic activity, and more .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazole-containing compounds .

properties

IUPAC Name |

2-[6-(3,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3/c1-10-6-7-14(8-11(10)2)25-12(3)13(4)26-16-17(22-19(25)26)23(5)20(29)24(18(16)28)9-15(21)27/h6-8H,9H2,1-5H3,(H2,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGJEIKOKSYTRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

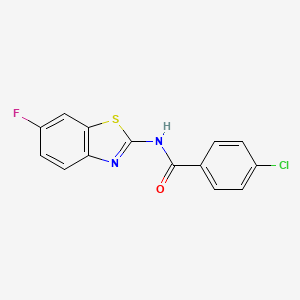

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2424090.png)

![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2424091.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2424094.png)

![2-[(E)-2-(2,6-dimethylanilino)ethenyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2424096.png)

![3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2424098.png)

![1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2424101.png)

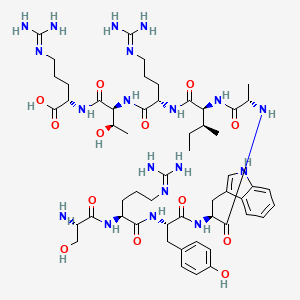

![1,5-dimethyl-4-[(4Z)-4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-phenylpyrazol-3-one](/img/structure/B2424109.png)